molecular formula C9H10N2O2 B13802475 1-Ethyl-1H-benzo[d]imidazole-5,6-diol

1-Ethyl-1H-benzo[d]imidazole-5,6-diol

Cat. No.: B13802475
M. Wt: 178.19 g/mol
InChI Key: YLBKOJUVDCMRBV-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) is a heterocyclic aromatic organic compound It consists of a benzimidazole core structure with hydroxyl groups at the 5 and 6 positions and an ethyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) can be synthesized through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The reaction typically proceeds as follows:

    Cyclization Reaction: o-Phenylenediamine reacts with ethyl glyoxalate in the presence of an acid catalyst (e.g., hydrochloric acid) to form the benzimidazole ring.

    Hydroxylation: The resulting benzimidazole intermediate is then hydroxylated at the 5 and 6 positions using a suitable oxidizing agent (e.g., hydrogen peroxide) to yield 1H-Benzimidazole-5,6-diol,1-ethyl-(9CI).

Industrial Production Methods

Industrial production of 1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) typically involves large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: High-purity o-phenylenediamine and ethyl glyoxalate are prepared and purified.

    Reaction Setup: The reactants are mixed in a reactor with an acid catalyst and heated to the desired temperature.

    Product Isolation: The reaction mixture is cooled, and the product is isolated through filtration, crystallization, or other separation techniques.

    Purification: The crude product is purified using recrystallization or chromatography to obtain high-purity 1H-Benzimidazole-5,6-diol,1-ethyl-(9CI).

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups at the 5 and 6 positions can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ethyl group at the 1 position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).

Major Products

    Oxidation Products:

    Reduction Products: Dihydro derivatives with modified biological activities.

    Substitution Products: Alkyl or aryl-substituted benzimidazole derivatives with diverse chemical properties.

Scientific Research Applications

1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) has numerous scientific research applications, including:

    Medicinal Chemistry: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a potential lead compound for drug development.

    Materials Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

    Biological Studies: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, resulting in various biological effects.

Comparison with Similar Compounds

1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole-2-amine: Lacks hydroxyl groups and has different biological activities.

    1H-Benzimidazole-5,6-diamine: Contains amino groups instead of hydroxyl groups, leading to distinct chemical properties.

    1H-Benzimidazole-4,7-diol: Hydroxyl groups are positioned differently, affecting its reactivity and applications.

The uniqueness of 1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for various applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-ethylbenzimidazole-5,6-diol

InChI

InChI=1S/C9H10N2O2/c1-2-11-5-10-6-3-8(12)9(13)4-7(6)11/h3-5,12-13H,2H2,1H3

InChI Key

YLBKOJUVDCMRBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=CC(=C(C=C21)O)O

Origin of Product

United States

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